Product packaging for 2,4,6-Tri-o-methyl-d-galactose(Cat. No.:CAS No. 5856-20-2)

2,4,6-Tri-o-methyl-d-galactose

Cat. No.: B12762879
CAS No.: 5856-20-2
M. Wt: 222.24 g/mol
InChI Key: LMHKDVPFDHNVFB-XAVMHZPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Tri-O-methyl-D-galactose is a methylated sugar derivative that serves as a critical diagnostic molecule in the structural analysis of complex polysaccharides. Its primary research value lies in methylation analysis, a technique used to determine the glycosidic linkage patterns within carbohydrate polymers. When a polysaccharide is methylated, hydrolyzed, and the resulting methylated sugars are identified, the positions of free hydroxyl groups reveal which carbon atoms were involved in the original linkages. For instance, the identification of this compound as a hydrolysis product indicates that the original galactose unit in the polymer was linked through its 1 and 3 carbon positions, as these are the sites that would not be methylated in the analysis . This compound has been identified as a main product in the methylation study of sulfated galactans from red algae like Laurencia pinnatifida , helping to elucidate the polysaccharide's backbone structure . As a specialized reagent, this compound is essential for researchers in glycobiology and analytical chemistry working to characterize the fine structure of natural carbohydrates and glycoconjugates. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O6 B12762879 2,4,6-Tri-o-methyl-d-galactose CAS No. 5856-20-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5856-20-2

Molecular Formula

C9H18O6

Molecular Weight

222.24 g/mol

IUPAC Name

(2R,3S,4S,5R)-3,5-dihydroxy-2,4,6-trimethoxyhexanal

InChI

InChI=1S/C9H18O6/c1-13-5-6(11)9(15-3)8(12)7(4-10)14-2/h4,6-9,11-12H,5H2,1-3H3/t6-,7+,8-,9+/m1/s1

InChI Key

LMHKDVPFDHNVFB-XAVMHZPKSA-N

Isomeric SMILES

COC[C@H]([C@@H]([C@@H]([C@H](C=O)OC)O)OC)O

Canonical SMILES

COCC(C(C(C(C=O)OC)O)OC)O

Origin of Product

United States

Advanced Synthetic Methodologies and Regioselective Functionalization of D Galactose for Methylated Derivatives

Synthesis of Precursors and Analogs of Methylated Galactose for Research

The synthesis of precursors and analogs of methylated galactose is essential for studying the structure-activity relationships of complex carbohydrates and for developing synthetic methodologies. These molecules serve as reference compounds and building blocks for more complex structures.

For example, the synthesis of 3,4,6-tri-O-methyl-D-galactose has been accomplished as a reference compound for polysaccharide structure studies. cdnsciencepub.comcdnsciencepub.com The synthesis started from 1,3,4,6-tetra-O-acetyl-D-galactose, which was reacted with dihydropyran to protect the C-2 hydroxyl group. Subsequent deacetylation, methylation of the free hydroxyls at C-3, C-4, and C-6, and finally hydrolytic removal of the tetrahydropyranyl protecting group yielded the target molecule. cdnsciencepub.com

Similarly, various other partially methylated derivatives are synthesized for specific applications. Methyl 2,4-di-O-acetyl-3-deoxy-3-fluoro-β-D-galactopyranoside was synthesized as an initial nucleophile for preparing oligosaccharides. nih.gov The synthesis of orthogonally protected L-galactose (the enantiomer of D-galactose) from D-glucose has also been described, providing access to rare sugars for creating analogs of biologically important molecules. researchgate.net These syntheses often rely on the same principles of regioselective protection and deprotection to isolate specific isomers. mdpi.com The development of these synthetic routes expands the chemical toolbox available to glycochemists for building complex and functionally diverse carbohydrate-based molecules.

Table of Compounds

Table 3: List of Chemical Compounds Mentioned
Compound Name
2,4,6-Tri-O-methyl-D-galactose
D-Galactose
Methyl Iodide
Dimethyl Sulfate (B86663)
Sodium Hydride
Sodium Hydroxide
Dimethyl Sulfoxide (B87167) (DMSO)
Dimethylformamide (DMF)
methyl 4,6-O-benzylidene-α-D-galactopyranoside
2,3,6-tri-O-methyl-D-galactose
S-adenosyl-L-methionine (SAM)
3,4,6-tri-O-methyl-D-galactose
1,3,4,6-tetra-O-acetyl-D-galactose
Dihydropyran
Methyl 2,4-di-O-acetyl-3-deoxy-3-fluoro-β-D-galactopyranoside
L-galactose
D-glucose

Preparation of Partially Protected D-Galactose Scaffolds

The cornerstone of synthesizing specific tri-O-methylated galactose derivatives is the preparation of intermediates where only the desired hydroxyl groups are available for reaction. This requires a deep understanding of the inherent reactivity of the hydroxyl groups on the D-galactose ring and the application of regioselective protection and deprotection strategies. rsc.orgabo.fi

The reactivity of the four hydroxyl groups on a galactopyranoside is not uniform. Primary hydroxyl groups (at C-6) are generally more sterically accessible and nucleophilic than secondary hydroxyls. rsc.org Among the secondary hydroxyls (C-2, C-3, C-4), the axial hydroxyl at C-4 is typically the least reactive. acs.orgnih.gov This inherent difference in reactivity can be exploited for direct, regioselective protection.

Common strategies for preparing partially protected D-galactose scaffolds include:

Regioselective Acylation: Ester protecting groups, such as benzoates, are widely used in carbohydrate chemistry. nih.gov By carefully controlling reaction conditions like temperature and the amount of acylating agent, specific hydroxyls can be protected. For instance, the benzoylation of methyl α-D-galactopyranoside with benzoyl chloride in pyridine (B92270) at low temperatures can yield methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside, leaving the less reactive C-4 hydroxyl group free. acs.orgnih.govnsf.gov This scaffold is an ideal precursor for synthesizing 2,3,6-tri-O-methyl-D-galactose.

Use of Bulky Protecting Groups: Steric hindrance can be used to selectively protect the primary C-6 hydroxyl group. rsc.org Bulky reagents like triphenylmethyl (trityl) chloride or tert-butyldiphenylsilyl (TBDPS) chloride react preferentially at the C-6 position, leaving the secondary hydroxyls at C-2, C-3, and C-4 available for further functionalization.

Acetal (B89532) Formation: Cyclic acetals are effective for the simultaneous protection of diols. D-galactose can be reacted with acetone (B3395972) to form 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, which exclusively protects the hydroxyls at C-1, C-2, C-3, and C-4, leaving only the C-6 hydroxyl free for methylation. nih.gov Conversely, benzylidene acetals can be formed across the C-4 and C-6 positions, creating a scaffold where C-2 and C-3 are available for reaction. nih.gov

Stannylene Acetal-Mediated Alkylation: The reaction of a glycoside with a dibutyltin (B87310) oxide forms a stannylene acetal, which enhances the nucleophilicity of one of the involved oxygen atoms. This strategy allows for highly regioselective acylations and alkylations. rsc.orgnih.gov While outcomes can be complex, this method provides a powerful tool for differentiating between secondary hydroxyl groups that have similar reactivity. nih.gov

The choice of protecting group strategy is critical and depends on the final methylation pattern desired. For the synthesis of this compound, a strategy would be required that leaves the hydroxyls at C-2, C-4, and C-6 available while protecting the C-3 hydroxyl. This could involve, for example, the creation of a 1,2:5,6-di-protected intermediate, followed by protection of the C-3 hydroxyl, and subsequent removal of the initial protecting groups at C-2 and C-6 to expose them for methylation along with the C-4 hydroxyl. The development of such multi-step protection/deprotection schemes is a central theme in carbohydrate chemistry. rsc.org

Protecting Group StrategyReagentsTypically Protected Position(s)Resulting Free Position(s)Reference
Regioselective BenzoylationBenzoyl chloride, Pyridine (-40°C)2, 3, 64 acs.orgnih.gov
Bulky Silyl EthersTBDPS-Cl or TBDMS-Cl, Imidazole6 (preferentially), 23, 4 rsc.orgnsf.gov
Isopropylidene AcetalAcetone, Acid catalyst1, 2, 3, 46 nih.gov
Benzylidene AcetalBenzaldehyde, ZnCl₂4, 62, 3 nih.gov
Stannylene Acetal ActivationDibutyltin oxide, then Acyl/Alkyl halideVaries (e.g., selective acylation at C-2 or C-3)Varies rsc.orgnih.gov

Synthesis of Deuterated Methylated Galactose Derivatives for NMR Studies

Isotopically labeled compounds are invaluable tools in chemistry and biochemistry, particularly for structural elucidation using NMR spectroscopy. plos.org The synthesis of deuterated methylated galactose derivatives involves the introduction of a trideuteromethyl (CD₃) group, often called a "magic methyl" group, onto the free hydroxyls of a partially protected galactose scaffold. nih.gov This labeling strategy is employed to simplify complex proton (¹H) NMR spectra and to serve as a probe for studying molecular structure and dynamics.

The synthesis of a compound like 2,4,6-Tri-o-(trideuteromethyl)-d-galactose would follow the preparation of a suitable protected scaffold, such as one with free hydroxyls at the C-2, C-4, and C-6 positions. The trideuteromethyl groups are then introduced using a deuterated methylating agent.

Key reagents and methods for trideuteromethylation include:

Trideuteromethyl Iodide (CD₃I): This is a common and effective electrophilic CD₃ source. The reaction is typically performed under basic conditions, for example, using sodium hydride (NaH) to deprotonate the free hydroxyl groups on the galactose scaffold, which then act as nucleophiles to displace the iodide from CD₃I.

Deuterated Methanol (B129727) (CD₃OD): As an inexpensive and readily available source of the CD₃ group, deuterated methanol is a crucial precursor for synthesizing other trideuteromethylation reagents like CD₃I. nih.gov It can also be used in specific catalytic reactions for direct C-CD₃ bond formation. nih.gov

Other Deuterated Reagents: A variety of other reagents can deliver a CD₃ group, including [D₆]dimethyl sulfate and trideuteromethyl triflate (CD₃OTf), which offer different levels of reactivity. Recently, new reagents derived from [D₆]DMSO have been developed as less toxic alternatives to CD₃I. nih.gov

The use of deuterium (B1214612) labeling is particularly advantageous in NMR spectroscopy. Replacing ¹H with ²H (deuterium) removes signals from the ¹H NMR spectrum and eliminates ¹H-¹H scalar couplings at the site of deuteration, leading to significant spectral simplification. In the context of methylated galactose, perdeuteromethylation simplifies the crowded regions of the spectrum, allowing for unambiguous assignment of other resonances and clearer measurement of nuclear Overhauser effects (NOEs) to determine spatial proximities. Deuterium Magnetic Resonance Spectroscopy (DMRS) itself is a technique that can be used to non-invasively detect and monitor the fate of deuterated compounds in various systems. plos.org

Trideuteromethylation ReagentCommon PrecursorTypical Reaction TypeReference
Trideuteromethyl Iodide (CD₃I)Deuterated Methanol (CD₃OD)Williamson Ether Synthesis (with base) nih.gov
Trideuteromethyl Triflate (CD₃OTf)Deuterated Methanol (CD₃OD)Alkylation of alcohols (highly reactive) nih.gov
[D₆]Dimethyl Sulfate ((CD₃)₂SO₄)Deuterated Methanol (CD₃OD)Alkylation of alcohols-
Reagents from [D₆]DMSO[D₆]Dimethyl SulfoxideElectrophilic CD₃ source nih.gov

Sophisticated Analytical Techniques for Characterization and Quantification of Methylated D Galactose

Chromatographic Separation Methods for Methylated Monosaccharides

Chromatography is the cornerstone for separating complex mixtures of methylated monosaccharides obtained from the hydrolysis of permethylated polysaccharides. The choice of chromatographic method depends on the required resolution, sensitivity, and the scale of the analysis, ranging from qualitative screening to precise quantification.

Gas-Liquid Chromatography (GLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Alditol Acetates of Methylated Sugars

Gas-Liquid Chromatography (GLC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) is a powerful and widely used technique for the analysis of methylated sugars. massbank.euualberta.ca To make the non-volatile sugar derivatives amenable to GC analysis, they must first be converted into volatile compounds. The most common derivatization method is the conversion of partially methylated monosaccharides into their corresponding partially methylated alditol acetates (PMAAs). This approach offers the significant advantage of producing a single peak for each sugar derivative, simplifying the resulting chromatogram. massbank.eu

The derivatization of partially methylated monosaccharides, including 2,4,6-Tri-o-methyl-d-galactose, into their alditol acetates is a critical two-step process that enhances volatility for GC-MS analysis.

The initial step involves the reduction of the aldehyde or ketone group of the monosaccharide to a primary alcohol, forming an alditol. This is typically achieved using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium borodeuteride (NaBD₄). The use of sodium borodeuteride is particularly advantageous as it introduces a deuterium (B1214612) atom at the C1 position, which can aid in mass spectrometric identification by creating a characteristic mass shift.

Following reduction, the newly formed alditols and the remaining free hydroxyl groups are acetylated. This is commonly accomplished by reacting the alditol with acetic anhydride (B1165640) in the presence of a catalyst like pyridine (B92270) or 1-methylimidazole. This step converts the polar hydroxyl groups into nonpolar acetate (B1210297) esters, significantly increasing the volatility of the molecule, a prerequisite for successful GC separation.

The identification of this compound as its alditol acetate derivative relies on two key parameters: its retention time in the GC column and its fragmentation pattern in the mass spectrometer.

Retention Time Analysis: The retention time of a PMAA is characteristic of its structure, including the parent sugar and the positions of the methyl and acetyl groups. Different GC stationary phases can be used to achieve optimal separation. Medium-polarity columns, such as those with ECNSS-M or OV-225 stationary phases, are commonly employed for the separation of PMAAs. massbank.eu The relative retention times of various methylated galactitol acetates on these columns provide a basis for their identification.

Relative Retention Times of Partially Methylated Galactitol Acetates

Methyl SubstitutionAlditol Acetate DerivativeRelative Retention Time on ECNSS-MRelative Retention Time on OV-225
2,3,4,6-Tetra-O-methyl1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-galactitol1.001.00
2,3,4-Tri-O-methyl1,5,6-tri-O-acetyl-2,3,4-tri-O-methyl-galactitol3.002.25
2,3,6-Tri-O-methyl1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-galactitol2.882.16
2,4,6-Tri-O-methyl1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-galactitol2.501.94
3,4,6-Tri-O-methyl1,2,5-tri-O-acetyl-3,4,6-tri-O-methyl-galactitol3.802.78

Fragmentology in Mass Spectrometry: Electron Ionization (EI) mass spectrometry of PMAAs produces a unique fragmentation pattern that serves as a molecular fingerprint. The cleavage of the carbon-carbon bonds of the alditol chain is the primary fragmentation pathway. The resulting fragment ions are characteristic of the positions of the methyl and acetyl groups. For 1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-galactitol, the derivatized form of this compound, specific fragment ions are monitored for its identification. A key diagnostic fragment ion for this compound has been reported at a mass-to-charge ratio (m/z) of 233.

Characteristic Mass Fragments of 1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-galactitol

m/z ValueProposed Fragment Structure/Origin
43[CH₃CO]⁺
45[CH₃OCH₂]⁺
87[CH(OCH₃)CH₂OCH₃]⁺
117[CH(OAc)CH₂OAc]⁺ or [CH(OCH₃)CH(OAc)]⁺
161Fragment from cleavage between C3 and C4
233Primary fragment from cleavage between C3 and C4, containing C1, C2, and C3

High-Performance Liquid Chromatography (HPLC) for Methylated Sugar Analysis

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the separation and analysis of methylated sugars. Unlike GC, HPLC does not require the derivatization of sugars to increase their volatility, although derivatization is often employed to enhance detection sensitivity.

Several HPLC modes can be used for methylated sugar analysis, including normal-phase, reversed-phase, and ion-exchange chromatography. Amino-bonded columns are frequently used in normal-phase HPLC for the effective separation of isomeric monosaccharides. Detection is commonly achieved using refractive index (RI) detectors for underivatized sugars or UV-Vis and fluorescence detectors for sugars derivatized with a chromophore or fluorophore.

Thin-Layer Chromatography (TLC) and Paper Chromatography for Qualitative and Preparative Separations

Thin-Layer Chromatography (TLC) and Paper Chromatography are simple, cost-effective, and rapid methods for the qualitative analysis and preparative separation of methylated sugars. These techniques are particularly useful for monitoring the progress of methylation reactions and for isolating small quantities of specific methylated sugars for further analysis.

In both techniques, the separation is based on the differential partitioning of the solutes between a stationary phase (silica gel or cellulose) and a mobile phase (a solvent or a mixture of solvents). The separated components are visualized by spraying the plate or paper with a suitable reagent that reacts with the sugars to produce colored spots. The mobility of a compound is expressed as its retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Different solvent systems can be employed to achieve optimal separation of various methylated galactose isomers.

Advanced Spectroscopic Characterization

While not detailed here, it is important to note that following separation and initial identification by the methods described above, advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for the unambiguous structural elucidation of isolated methylated monosaccharides like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful non-destructive methods for the structural analysis of carbohydrates. researchgate.net It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the comprehensive mapping of the molecule's architecture. researchgate.net

One-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational data for the structural determination of this compound. The chemical shifts, coupling constants, and signal intensities in these spectra are used to identify the constituent monosaccharides and their linkage patterns. unimo.itunina.it

In ¹H NMR, the signals for the three methoxy (B1213986) groups (-OCH₃) on this compound typically appear as sharp, distinct singlets in the upfield region of the spectrum, generally between δ 3.4 and 3.7 ppm. The anomeric proton (H-1) resonates further downfield (δ 4.4–5.5 ppm), and its coupling constant (³JH1,H2) is indicative of its anomeric configuration (α or β). unimo.it

¹³C NMR offers greater chemical shift dispersion, making it easier to resolve signals for each carbon atom. unimo.it The presence of a methyl group causes a significant downfield shift (approximately 4-10 ppm) for the carbon atom to which it is attached (the α-effect). unimo.it Conversely, the adjacent carbons (β-positions) may experience a slight upfield shift. The carbons of the methyl groups themselves are typically found in the 58-62 ppm region.

Methylation analysis is a cornerstone technique in carbohydrate chemistry where all free hydroxyl groups of a polysaccharide are methylated before hydrolysis. The resulting partially methylated monosaccharides, such as this compound, are then identified. The non-methylated positions (in this case, C-3 and C-5) correspond to the positions that were involved in glycosidic linkages or branching in the original polysaccharide. unimo.itslu.se

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
C-1 / H-1~4.4 - 5.5~90 - 110Anomeric center. Shift and coupling constant depend on α/β configuration.
C-2 / H-2~3.5 - 4.2~75 - 85Methylated position. Carbon shift is downfield due to α-effect of methylation.
C-3 / H-3~3.6 - 4.3~70 - 80Unmethylated (linkage site in parent polymer).
C-4 / H-4~3.7 - 4.4~75 - 85Methylated position. Carbon shift is downfield.
C-5 / H-5~3.8 - 4.5~70 - 80Unmethylated (linkage site in parent polymer).
C-6 / H-6a, H-6b~3.6 - 3.9~70 - 75Methylated position.
2-OCH₃ / 2-OCH₃~3.4 - 3.7 (singlet)~58 - 62Methyl group at C-2.
4-OCH₃ / 4-OCH₃~3.4 - 3.7 (singlet)~58 - 62Methyl group at C-4.
6-OCH₃ / 6-OCH₃~3.4 - 3.7 (singlet)~58 - 62Methyl group at C-6.

While 1D NMR provides essential clues, two-dimensional (2D) NMR experiments are required for the definitive and unambiguous assignment of all signals and thus the complete structural elucidation. nih.gov

The Heteronuclear Single Quantum Coherence (HSQC) experiment is used to identify all directly bonded proton-carbon pairs. columbia.edu In the HSQC spectrum of this compound, a cross-peak will appear for each C-H bond, correlating the ¹H chemical shift with the ¹³C chemical shift of the carbon it is attached to. columbia.eduhmdb.ca This allows for the confident assignment of each ring proton to its corresponding carbon and, crucially, links the sharp methyl proton singlets to their specific methyl carbons. columbia.edu

The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides the final piece of the puzzle by revealing correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu This is particularly powerful for placing the methyl groups onto the galactose ring. For this compound, the HMBC spectrum would show a correlation from the protons of the methyl group at C-2 to the C-2 carbon of the ring. Similarly, correlations would be observed from the 4-OCH₃ protons to C-4 and from the 6-OCH₃ protons to C-6. These long-range correlations provide unequivocal evidence for the locations of the methyl substituents. nih.govcolumbia.edu

Table 2: Key Expected HMBC Correlations for this compound

Proton (¹H)Correlates to Carbon (¹³C)Significance
H-1 (Anomeric)C-2, C-5Confirms connectivity around the anomeric center and ring structure.
2-OCH₃C-2Unambiguously assigns this methyl group to the C-2 position.
4-OCH₃C-4Unambiguously assigns this methyl group to the C-4 position.
6-OCH₃C-6Unambiguously assigns this methyl group to the C-6 position.

Mass Spectrometry (MS) Beyond GC-MS (e.g., MALDI-TOF MS) for Complex Methylated Glycans

While Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for analyzing partially methylated alditol acetates derived from monosaccharides, more advanced MS techniques are required for the analysis of larger, more complex glycans. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a rapid and sensitive technique well-suited for analyzing large biomolecules, including polysaccharides. mdpi.comsemanticscholar.org

Permethylation of glycans significantly enhances the sensitivity of MS analysis. mdpi.comresearchgate.net The replacement of hydroxyl hydrogens with methyl groups increases the hydrophobicity of the molecule, which improves the ionization process and signal intensity in the mass spectrometer. researchgate.net This derivatization also stabilizes labile structures, preventing degradation during analysis. researchgate.net

MALDI-TOF MS can determine the molecular weights of large methylated polysaccharide chains containing units like this compound. When coupled with tandem mass spectrometry (MS/MS), it can provide valuable structural information. acs.org Fragmentation of the polysaccharide backbone during MS/MS analysis generates smaller ions whose masses can be used to deduce the sequence of monosaccharides, branching patterns, and linkage information, complementing the data obtained from NMR and traditional methylation analysis. mdpi.comacs.org The use of MALDI-TOF MS has proven effective for characterizing derivatized polysaccharides in the molecular weight range of 1 to 5 kDa and beyond. semanticscholar.orgresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Confirmation

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. oregonstate.edu For a compound like this compound, the IR spectrum provides confirmatory evidence of its key structural features. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹), the latter of which contains complex vibrations characteristic of the molecule as a whole. oregonstate.edu

Key absorptions in the IR spectrum of this compound include:

O-H Stretch: A strong, broad absorption band in the region of 3600-3200 cm⁻¹ indicates the presence of the remaining free hydroxyl groups at the C-3 and C-5 positions. The breadth of this peak is due to hydrogen bonding.

C-H Stretch: A strong, sharp absorption band between 3000 cm⁻¹ and 2850 cm⁻¹ arises from the C-H stretching vibrations of the methyl groups (-OCH₃) and the C-H bonds on the pyranose ring. openstax.org

C-O Stretch: The fingerprint region will be dominated by strong, complex bands between 1150 cm⁻¹ and 1000 cm⁻¹. These absorptions are characteristic of C-O stretching vibrations from the ether (C-O-C) linkages of the methyl groups and the alcohol (C-O-H) functionalities. oregonstate.edu

The presence of both the broad O-H band and the strong C-H and C-O ether bands confirms the identity of the molecule as a partially methylated galactose derivative.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3600 - 3200 (broad, strong)O-H stretchAlcohol (-OH)
3000 - 2850 (strong)C-H stretchAlkyl (ring C-H and -OCH₃)
1470 - 1450C-H bendAlkyl (-CH₂, -CH₃)
1150 - 1000 (strong, complex)C-O stretchEther (C-O-C) and Alcohol (C-O-H)

Application of 2,4,6 Tri O Methyl D Galactose in Polysaccharide and Oligosaccharide Structural Elucidation

Fundamental Principles of Methylation Analysis in Glycan Linkage Determination

Methylation analysis is a multi-step process that ultimately identifies the positions of hydroxyl groups involved in glycosidic bonds and at branch points within a polysaccharide. amazonaws.comnih.govdaneshyari.comnih.gov The core principle of this technique is to chemically label the free hydroxyl groups on the sugar residues, cleave the polymer into its constituent monosaccharides, and then identify which positions were not originally methylated, as these were the points of linkage.

The initial and critical step in methylation analysis is the complete and exhaustive methylation of all free hydroxyl groups in the polysaccharide. researchgate.net This is typically achieved by treating the carbohydrate with a strong base and a methylating agent, such as methyl iodide. nih.govnih.gov The process converts the free hydroxyl (-OH) groups into methyl ethers (-OCH₃). A successful permethylation is crucial for an accurate analysis, as incomplete methylation can lead to the erroneous identification of linkage positions. amazonaws.comnih.gov

Following permethylation, the glycosidic bonds linking the monosaccharide units are cleaved through acid hydrolysis. scispace.com This process breaks down the polysaccharide into a mixture of partially methylated monosaccharides. researchgate.net The hydroxyl groups that were previously involved in glycosidic linkages are now exposed as free hydroxyls on the resulting monosaccharide derivatives. nih.gov The methyl ethers, being stable to the hydrolysis conditions, remain intact and protect the positions that were originally free. nih.gov

The resulting mixture of partially methylated monosaccharides is then typically reduced and acetylated to form partially methylated alditol acetates (PMAAs). amazonaws.comnih.govuga.edu These volatile derivatives are amenable to analysis by gas chromatography-mass spectrometry (GC-MS). daneshyari.comnih.gov The GC separates the different PMAAs, and the MS provides fragmentation patterns that allow for their unambiguous identification. amazonaws.com

By identifying the specific partially methylated monosaccharide, one can deduce the original linkage position. The positions of the acetyl groups correspond to the hydroxyl groups that were involved in the glycosidic linkages in the native polysaccharide, while the methyl groups indicate the positions of the hydroxyl groups that were originally free. amazonaws.comglycopedia.eu For example, the identification of 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-galactitol indicates a terminal, non-reducing galactose residue.

Identification of 2,4,6-Tri-O-methyl-D-galactose as a Marker for Specific Glycosidic Linkages

The specific methylated monosaccharide derivative, this compound, provides precise information about the structural role of D-galactose residues within a glycan.

When methylation analysis of a polysaccharide yields this compound (often identified as its alditol acetate (B1210297) derivative, 1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-D-galactitol), it is a strong indicator of a D-galactose residue linked through the C-3 position. However, the presence of 2,3,4,6-tetra-O-methyl-D-galactose is the definitive marker for a terminal, non-reducing D-galactopyranosyl residue. libretexts.orgchemspider.comchemsrc.com In a terminal residue, all hydroxyl groups except the one involved in the anomeric linkage are free and thus become methylated. Upon hydrolysis, this yields a tetra-O-methylated sugar. The presence of this compound would suggest a galactose residue linked at the 3-position within the polysaccharide chain.

The identification and quantification of various partially methylated monosaccharides, including derivatives of galactose, are essential for distinguishing between linear and branched polysaccharide structures. quora.comresearchgate.net

Linear Chains: In a linear polysaccharide chain, the majority of the residues will be linked at two positions (e.g., a 1,3-linked galactan). Methylation analysis of such a structure would primarily yield a di-O-methylated galactose derivative (in this case, this compound after derivatization).

Branched Chains: Branched polysaccharides have residues linked at three or more positions. study.com These branch points, upon methylation analysis, will yield mono-O-methylated or unmethylated derivatives, depending on the linkage. The ratio of terminal residues (yielding tetra-O-methylated sugars) to branch point residues (yielding mono-O-methylated or di-O-methylated sugars with hydroxyls at the branch positions) provides information on the degree of branching. amazonaws.com

For instance, a high proportion of 2,3,4,6-tetra-O-methyl-D-galactose relative to di- or tri-O-methylated galactose derivatives would suggest a highly branched structure with numerous short galactose-terminated side chains. Conversely, a low proportion of the tetra-methylated form compared to the di-methylated form would indicate a predominantly linear structure with few branches.

Table 1: Interpretation of Methylated Galactose Derivatives in Polysaccharide Structure Analysis

Methylated Derivative Identified (as Alditol Acetate)Inferred Linkage Position of Galactose ResidueStructural Implication
1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-galactitolTerminal, non-reducingEnd of a chain
1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-D-galactitol3-linkedInternal residue in a linear chain or at a branch point
1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-D-galactitol4-linkedInternal residue in a linear chain or at a branch point
1,5,6-tri-O-acetyl-2,3,4-tri-O-methyl-D-galactitol6-linkedInternal residue in a linear chain or at a branch point
1,3,4,5-tetra-O-acetyl-2,6-di-O-methyl-D-galactitol3,4-linkedBranch point
1,3,5,6-tetra-O-acetyl-2,4-di-O-methyl-D-galactitol3,6-linkedBranch point

Integrated Analytical Schemes for Comprehensive Glycan Structure Determination

While methylation analysis is a cornerstone technique, it is most powerful when integrated with other analytical methods for a complete and unambiguous structural determination of glycans. Information about the sequence of linkages is lost during the hydrolysis step of methylation analysis. mdpi.com

Therefore, a comprehensive approach often involves:

Monosaccharide Composition Analysis: To identify the types of sugars present.

NMR Spectroscopy (1D and 2D): To provide information on the anomeric configuration (α or β) of the linkages, the ring form (pyranose or furanose), and the sequence of residues. mdpi.com

Mass Spectrometry (e.g., ESI-MS/MS, MALDI-TOF): To determine the molecular weight of the polysaccharide and to sequence oligosaccharide fragments. nih.gov

By combining the linkage information from methylation analysis with the sequential and configurational data from NMR and mass spectrometry, a detailed and accurate picture of the polysaccharide's primary structure can be constructed.

Combination with Periodate (B1199274) Oxidation and Chemical Degradation Methods

Methylation analysis is powerfully enhanced when used in combination with chemical degradation methods like periodate oxidation and the subsequent Smith degradation. mdpi.com This combined approach provides a more comprehensive structural picture than either method used in isolation.

Periodate oxidation specifically cleaves the carbon-carbon bonds of vicinal diols (hydroxyl groups on adjacent carbons). mdpi.comchalmers.se A galactose residue linked at C-1 and C-3, which yields this compound upon methylation, lacks a vicinal diol on its pyranose ring and is therefore resistant to periodate cleavage. Conversely, galactose units linked at positions like (1→4) or (1→6) possess vicinal diols and are susceptible to oxidation.

The process typically involves:

Periodate Oxidation: The native polysaccharide is treated with sodium periodate, which oxidizes and cleaves susceptible sugar residues.

Reduction: The resulting polyaldehyde is reduced, typically with sodium borohydride (B1222165), to a more stable polyalcohol.

Mild Acid Hydrolysis (Smith Degradation): The acetal (B89532) linkages of the oxidized and reduced residues are selectively hydrolyzed, releasing fragments that can be analyzed. The glycosidic linkages of the periodate-resistant residues remain intact.

By comparing the results of methylation analysis on the original polysaccharide versus the fragments obtained after Smith degradation, researchers can confirm linkage positions and determine the sequence of residues relative to one another. For accurate and reliable results, the periodic acid oxidation method is frequently combined with methylation analysis and Smith degradation. mdpi.com For example, in the analysis of galactomannan (B225805) from Wrightia tinctoria seeds, periodate oxidation was used to determine the consumption of periodate and liberation of formic acid, which, combined with methylation data, confirmed the presence of (1→4)-β- and (1→6)-α-type linkages.

Synergistic Use with Enzymatic Hydrolysis for Sequence and Anomeric Configuration Determination

The structural elucidation of polysaccharides is further refined by the synergistic use of specific enzymes. Enzymatic hydrolysis offers a high degree of specificity, targeting particular glycosidic bonds based on the sugar residue and the anomeric configuration (α or β). mdpi.com

This strategy involves:

Specific Enzymatic Digestion: The polysaccharide is treated with a specific glycosidase (e.g., α-galactosidase, β-mannanase) that cleaves it into smaller, more manageable oligosaccharide fragments. mdpi.com

Fragment Separation: The resulting mixture of oligosaccharides is separated using chromatographic techniques.

Structural Analysis of Fragments: Each fragment is then subjected to detailed structural analysis, including methylation analysis.

Identifying this compound in a fragment provides precise information about the linkage of a galactose unit within that specific sequence. Because enzymes are stereospecific, this method is invaluable for determining the anomeric configuration of the linkages, an aspect that chemical methods alone cannot resolve. This combined enzymatic and chemical approach allows for the definitive assignment of both the sequence and the complete linkage configuration of the polysaccharide chain.

Case Studies in Polysaccharide Structure Elucidation Involving this compound

The identification of this compound through methylation analysis has been instrumental in determining the structures of a wide array of complex polysaccharides from various natural sources.

Analysis of Plant Galactomannans and Other Plant Polysaccharides

Galactomannans are plant polysaccharides with a backbone of β-(1→4)-linked D-mannopyranose units, to which single α-D-galactopyranose units are attached as side chains via (1→6) linkages. mdpi.com Methylation analysis is crucial for determining the mannose-to-galactose ratio and the distribution of these galactose side chains. In this context, the identification of 2,3,4,6-tetra-O-methyl-D-galactose points to the terminal, non-reducing galactose units that form the side branches. The presence of this compound would indicate a (1→3)-linked galactose residue, suggesting a different structural motif.

In the structural study of a polysaccharide from papaya, methylation analysis of the carboxyl-reduced polymer was key to revealing a very highly branched structure. nih.gov The analysis indicated that the backbone consists of galactosyl residues substituted at either O-3 or O-6, highlighting the importance of identifying various methylated galactose derivatives to understand complex branching. nih.gov

Table 1: Methylated Galactose Derivatives and Their Linkage Implications in Plant Polysaccharides

Methylated Derivative Identified Inferred Linkage of Galactose Residue
2,3,4,6-tetra-O-methyl-D-galactose Terminal, non-reducing end unit
This compound (1→3)-linked internal unit
2,3,4-tri-O-methyl-D-galactose (1→6)-linked internal unit

This interactive table summarizes the common interpretations of methylated galactose derivatives found during the analysis of plant polysaccharides.

Structural Studies of Bacterial Polysaccharides

Bacterial capsular polysaccharides (CPS) are crucial virulence factors and serve as antigens for vaccines. biorxiv.org Their structures are often complex, consisting of repeating oligosaccharide units. Methylation analysis is a primary tool for elucidating these repeating structures.

For instance, structural studies on the capsular polysaccharide from Klebsiella type 33 utilized methylation analysis alongside specific degradations and NMR spectroscopy to determine its pentasaccharide repeating unit. nih.gov Similarly, analysis of the EPS from Clavibacter michiganensis subsp. michiganensis used methylation to reveal a tetrasaccharide repeating unit. apsnet.org The identification of specific methylated derivatives, including those of galactose, is essential for defining the precise linkages within these repeating blocks.

Table 2: Examples of Bacterial Polysaccharide Structural Elucidation

Bacterium Key Structural Features Determined via Methylation Analysis
Klebsiella type 33 Composed of pentasaccharide repeating units. nih.gov
Clavibacter michiganensis Tetrasaccharide repeating unit with a terminal D-galactosyl group. apsnet.org

This interactive table provides examples of bacterial polysaccharide structures elucidated using methylation analysis.

Elucidation of Gum Polysaccharide Structures

Natural plant gums are among the most structurally complex polysaccharides, characterized by highly branched structures. Methylation analysis is indispensable for mapping their intricate architectures.

Gum Ghatti: This complex polysaccharide from Anogeissus latifolia has a main chain of (1→6)-linked β-D-galactopyranose units. researchgate.net Methylation analysis has been used to quantify its extensive branching. One study identified 3,4,6-tri-O-methyl-galactose (14.20%), 3,6-di-O-methyl-galactose (5.10%), and 2,3,6-tri-O-methyl-galactose (4.87%) among the methylated products, indicating that galactose residues are major branch points in the structure. researchgate.net

Moringa Oleifera Gum: A study on the gum from Moringa oleifera used methylation analysis to identify the specific linkages in its arabinogalactan (B145846) structure. The analysis yielded several methylated sugars, allowing for the proposal of a tentative structure.

Table 3: Methylation Analysis of Moringa oleifera Gum Polysaccharide

Methylated Sugar Identified Molar Ratio Inferred Linkage
2,3,4,6-tetra-O-methyl-D-galactose 1 Terminal D-galactopyranose
2,3,4-tri-O-methyl-D-galactose 1 (1→6)-linked D-galactopyranose
2,4-di-O-methyl-D-galactose 2 (1→3),(1→6)-linked D-galactopyranose branch point
2,3-di-O-methyl-L-arabinose 1 (1→5)-linked L-arabinofuranose
2,3,4-tri-O-methyl-D-glucuronic acid 1 Terminal D-glucuronic acid

Data sourced from Pal et al. This interactive table details the results of methylation analysis on Moringa oleifera gum.

This detailed information, derived from the identification of products like this compound and its isomers, is fundamental to understanding the structure-function relationships of these important biopolymers.

Biochemical and Glycobiological Research Applications of Methylated Galactose Derivatives

Utilization as Molecular Probes in Carbohydrate-Protein Interaction Studies

The application of specifically methylated monosaccharides as molecular probes is a key strategy for dissecting the intricacies of carbohydrate-protein interactions. By selectively blocking certain hydroxyl groups through methylation, researchers can infer the critical contact points for binding. However, there is a conspicuous absence of studies that specifically employ 2,4,6-Tri-o-methyl-d-galactose for this purpose.

Lectins are proteins that exhibit high specificity for carbohydrate structures. The use of modified monosaccharides is instrumental in mapping the binding pockets of these proteins. While studies have been conducted with other methylated galactose derivatives to probe lectin specificity, research detailing the binding affinity or inhibitory potential of this compound towards various lectins or galactose-binding proteins is not found in the available scientific literature.

Sugar-mediated cellular recognition is a fundamental process in biology, governing everything from immune responses to intercellular communication. Methylation of cell surface carbohydrates can modulate these interactions. The potential role of this compound in elucidating these mechanisms remains hypothetical, as there are no specific studies that have utilized this compound to investigate its effects on cellular recognition or signaling pathways.

Tools for Enzyme Specificity and Glycosylation Pathway Research

Methylated carbohydrates can serve as valuable tools for studying the enzymes involved in glycosylation and carbohydrate metabolism. They can act as inhibitors or substrates, providing insights into enzyme mechanisms and specificity.

Glycosidases and glycosyltransferases are crucial enzymes in the biosynthesis and degradation of glycans. While the inhibitory effects of various sugar analogs on these enzymes are a subject of intense research, there is no published data on the inhibitory activity of this compound against any specific glycosidase or glycosyltransferase.

Understanding carbohydrate metabolism is essential for comprehending cellular physiology. Modified sugars can be used to trace metabolic pathways or to study the effects of altered carbohydrate structures on metabolic processes. To date, no research has been published that utilizes this compound to investigate carbohydrate metabolism at the molecular level.

Development of Chemical Biology Tools Based on Methylated Sugars

The development of novel chemical biology tools is critical for advancing our understanding of glycobiology. While the synthesis of various methylated sugars for use as probes and inhibitors has been reported, there is no evidence in the literature of this compound being developed or utilized as a specific chemical biology tool.

Conformational Analysis and Stereochemistry of Methylated D Galactose Derivatives

Influence of O-Methylation on Ring Conformation of Galactopyranosides

The pyranose ring of galactose is not planar but exists in various puckered conformations, typically low-energy chair and boat forms. The introduction of methyl groups in place of hydroxyl protons can have a profound impact on the stability and preference of these conformations by altering steric and electronic interactions within the molecule.

For D-galactopyranosides, the dominant conformation in both solution and the solid state is the chair form designated as ⁴C₁ (where carbon atoms C1, C2, C3, and C5 define the plane). This conformation places the bulky hydroxymethyl group at C5 in a sterically favorable equatorial position. While other conformations like the alternative ¹C₄ chair or various boat (e.g., B,O,₃) and skew-boat (e.g., ᴼS₂) forms are theoretically possible, they are generally of higher energy and less populated.

O-methylation at positions 2, 4, and 6 does not fundamentally alter the preference for the ⁴C₁ chair. However, it does modulate the conformational energy landscape. The replacement of smaller hydroxyl groups with bulkier methoxy (B1213986) groups introduces new steric interactions. Simultaneously, the removal of hydroxyl groups, which can act as both hydrogen-bond donors and acceptors, disrupts the intricate network of intramolecular hydrogen bonds that contribute to the stability of the native conformation. In certain specific circumstances, such as protonation, the β-anomeric configuration of galactose can favor an inversion from the ⁴C₁ to the ¹C₄ conformation to facilitate the formation of proton bridges, though this is not the typically observed state. figshare.com

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy the axial position, despite the potential for greater steric hindrance compared to the equatorial position. scripps.eduwikipedia.org This stereoelectronic phenomenon is a crucial determinant of the relative stability of α (axial) and β (equatorial) anomers.

Rotameric Preferences of the C5-C6 Hydroxymethyl Group in Methylated Galactose

The exocyclic hydroxymethyl group at the C5 position of a pyranoside is not fixed; it can rotate freely around the C5-C6 bond. This rotation gives rise to three primary staggered conformations, or rotamers, which are defined by the O5-C5-C6-O6 dihedral angle.

The three stable rotamers are designated as gauche-trans (gt, ω ≈ 60°), gauche-gauche (gg, ω ≈ -60°), and trans-gauche (tg, ω ≈ 180°). Early studies suggested that the tg rotamer was preferred for D-galactose derivatives. However, more recent and detailed ¹H NMR studies on D-galactopyranoses with chirally deuterated hydroxymethyl groups have definitively shown that the preferred rotamer is, in fact, gt. cdnsciencepub.comcdnsciencepub.comresearchgate.net

In methylated derivatives, this preference can be altered by solvent polarity and the electronic nature of substituents. A detailed ¹H-NMR study on a closely related compound, methyl 2,3,4-tri-O-methyl-α-D-galactopyranoside-6-(dimethyl phosphate), demonstrated that while the gg rotamer population remains consistent across different solvents, the balance between gt and tg is highly solvent-dependent. bohrium.com The population of the tg rotamer increases significantly in less polar solvents, an effect attributed to increased electrostatic repulsion between the ring oxygen (O5) and the oxygen at C6. bohrium.com This suggests that for 2,4,6-Tri-o-methyl-d-galactose, a similar shift towards the tg conformer would be expected in nonpolar environments.

Rotamer Populations (%) of the C5-C6 Bond in a Methylated Galactoside Analogue in Various Solvents. bohrium.com
SolventDielectric Constant (ε)gg (%)gt (%)tg (%)
D₂O78.5157213
CD₃OD32.6166717
CD₃CN37.5146422
(CD₃)₂CO20.7145729
CDCl₃4.8144244
C₆D₆2.3153352

The substitution of hydroxyl groups with methoxy groups at the C2, C4, and C6 positions drastically alters the intramolecular forces governing the conformational landscape. The primary effect is the disruption of the native hydrogen-bonding network, as methoxy groups can act as hydrogen-bond acceptors but not donors. acs.org This eliminates stabilizing interactions that might favor one rotamer over another in the parent sugar.

Furthermore, the introduction of methyl groups leads to increased steric hindrance. These "methyl-sugar clashes" can create repulsive interactions that destabilize certain conformations. nih.gov For example, a particular rotamer of the C5-C6 group might bring the C6-methoxy group into close proximity with another axial substituent, leading to a higher energy state. This combination of removing stabilizing hydrogen bonds and introducing new steric and electrostatic repulsions reshapes the potential energy surface, leading to a different distribution of conformer populations compared to unsubstituted galactose. acs.org

Computational and Experimental Approaches to Conformational Studies

A combination of experimental and computational techniques is essential for a comprehensive understanding of the conformational behavior of methylated galactosides.

Experimental Approaches: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental tool for studying conformations in solution.

¹H and ¹³C NMR: Chemical shifts provide information about the electronic environment of each nucleus.

Coupling Constants (J-values): Vicinal proton-proton coupling constants (³JH,H) are related to the dihedral angle between the protons through Karplus-type equations. They are extensively used to determine ring pucker and the populations of the C5-C6 rotamers. bohrium.com

Computational Approaches: Theoretical calculations complement experimental data by providing detailed energetic and structural insights into the various possible conformations.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, allowing for the exploration of the conformational space and the dynamics of interconversion between different states. Force fields such as GROMOS are often used for these simulations. acs.org

Quantum Mechanical (QM) Methods: Methods like Density Functional Theory (DFT) and ab initio calculations (e.g., MP2) provide highly accurate energy calculations for specific conformations. figshare.comresearchgate.net These methods are crucial for understanding the electronic effects that govern stability, such as the anomeric effect.

Hybrid QM/MM Methods: These approaches combine the accuracy of quantum mechanics for a specific region of interest (e.g., the anomeric center) with the efficiency of molecular mechanics for the rest of the molecule.

Hard-Sphere Exo-Anomeric (HSEA) Calculations: This is a simpler computational approach used to map the sterically allowed conformational space based on van der Waals radii. cdnsciencepub.com

Through the synergistic application of these advanced experimental and computational methods, a detailed picture of the complex conformational landscape of this compound and related derivatives can be achieved.

Density Functional Theory (DFT) Calculations and Molecular Dynamics Simulations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the conformational landscape of monosaccharides and their derivatives. By calculating the relative energies of different conformations, DFT can predict the most stable arrangements of the molecule in the gas phase or in solution. For galactose derivatives, the focus is often on the puckering of the pyranose ring, typically a chair conformation (4C1 or 1C4), and the orientation of the exocyclic groups.

The conformational analysis of methylated monosaccharides, such as methyl α- and β-galactose, has been successfully performed using a combination of experimental data and theoretical calculations. These studies serve as a foundation for understanding the conformational behavior of more complex derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Coupling Constants and NOE Data for Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the experimental determination of carbohydrate conformation in solution. Key NMR parameters, namely vicinal proton-proton coupling constants (3JH,H) and Nuclear Overhauser Effect (NOE) data, provide crucial information about the stereochemistry and conformational preferences of the molecule.

Vicinal coupling constants are particularly sensitive to the dihedral angle between adjacent protons, as described by the Karplus equation. By measuring the 3JH,H values for the ring protons, it is possible to deduce the relative orientation of these protons and, consequently, the puckering of the pyranose ring. For a 4C1 chair conformation, which is common for D-galactose derivatives, specific ranges of coupling constants are expected for the interactions between axial and equatorial protons.

Table 1: Representative 1H NMR Coupling Constants for a Pyranose Ring in a 4C1 Chair Conformation

CouplingDihedral Angle (approx.)Expected 3JH,H (Hz)
J1ax,2ax~180°8 - 10
J1ax,2eq~60°2 - 4
J1eq,2ax~60°2 - 4
J1eq,2eq~60°1 - 3

Note: This table provides generalized expected values. Actual values for this compound would require experimental measurement.

Table 2: Illustrative NOE Correlations for a Pyranose Ring in a 4C1 Chair Conformation

Observed NOE betweenImplied Proximity
H-1ax and H-3ax1,3-diaxial relationship
H-1ax and H-5ax1,3-diaxial relationship
H-2ax and H-4ax1,3-diaxial relationship

Note: This table illustrates the type of information that can be obtained from NOE data. Specific NOEs for this compound would need to be determined experimentally.

Future Directions and Emerging Research Avenues in Methylated D Galactose Chemistry

Advancements in Regioselective and Stereoselective Synthesis of Complex Methylated Oligosaccharides

The synthesis of complex oligosaccharides remains a formidable challenge in chemistry due to the high density of functional groups and the need for precise control over the stereochemistry of glycosidic bonds. nih.gov The introduction of specific methylation patterns, as seen in 2,4,6-Tri-o-methyl-d-galactose, adds another layer of complexity. However, significant progress is being made to overcome these hurdles.

Emerging Synthetic Strategies:

Automated Glycan Assembly (AGA): Pioneered by Seeberger and others, automated solid-phase synthesis allows for the sequential addition of monosaccharide building blocks to a growing chain anchored to a polymer support. ucsb.eduuni.lu This technology significantly reduces the time and effort required for synthesis and eliminates the need for intermediate purification. ucsb.edunih.gov The development of a "one-size-fits-all" synthetic method using bimolecular nucleophilic substitution (SN2) reactions promises to make even difficult-to-construct oligosaccharides more accessible for non-chemists. ucsb.edu

One-Pot Methodologies: These strategies aim to perform multiple glycosylation reactions in a single reaction vessel, avoiding the laborious purification of intermediates. nih.gov Success relies on the careful modulation of building block reactivity through chemoselective, selective, or preactivation-based approaches. nih.gov

Novel Delivery Methods: Techniques like hydrogen bond-mediated aglycon delivery (HAD) and intramolecular aglycon delivery (IAD) tether the donor and acceptor molecules together, enhancing coupling efficiency and improving facial selectivity during glycosylation. nih.gov

These advanced methods are critical for constructing complex, biologically relevant oligosaccharides that incorporate methylated units. The ability to precisely place a residue like this compound within a larger glycan structure allows researchers to create well-defined molecules to probe biological functions and mechanisms.

Table 1: Comparison of Modern Oligosaccharide Synthesis Strategies
StrategyPrincipleAdvantagesChallenges
Automated Glycan Assembly (AGA)Stepwise addition of monosaccharides on a solid support. ucsb.eduuni.luSpeed, automation, simplified purification. ucsb.edunih.govRequires specialized equipment, optimization of coupling protocols.
One-Pot SynthesisMultiple sequential glycosylations in a single flask by tuning reactivity. nih.govHigh efficiency, reduced time and waste.Requires carefully designed building blocks and reaction conditions.
Intramolecular Aglycon Delivery (IAD)Donor and acceptor are temporarily tethered to control stereochemistry. nih.govExcellent stereocontrol, high efficiency.Requires synthesis of complex tethered intermediates.

Integration with "Omics" Technologies (Glycomics, Glycoproteomics) for High-Throughput Analysis

Glycomics and glycoproteomics aim to comprehensively study the structure and function of all glycans (the "glycome") in a biological system. nih.gov Methylated sugars are central to these fields, not as naturally abundant structures, but as key derivatives for structural elucidation.

A cornerstone technique in glycomics is glycosidic linkage analysis . This method determines how monosaccharides are connected within a polysaccharide or glycan. nih.gov The process involves several key steps:

Permethylation: All free hydroxyl groups on the carbohydrate are converted to methyl ethers. This is a crucial step that "caps" the original free positions. nih.govnih.gov

Hydrolysis: The permethylated oligosaccharide is broken down into its individual monosaccharide components.

Reduction and Acetylation: The partially methylated monosaccharides are converted into more volatile partially methylated alditol acetates (PMAAs). nih.gov

The resulting PMAAs are then analyzed by gas chromatography-mass spectrometry (GC-MS). nih.gov The fragmentation pattern in the mass spectrometer reveals which hydroxyl groups were originally involved in glycosidic linkages (now unmethylated and acetylated) and which were free (now methylated). For example, the detection of 1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-D-galactitol would indicate the presence of a D-galactose residue in the original glycan that was linked through its C-1 and C-3 positions.

The integration of such analytical techniques with high-throughput platforms is essential for managing the large and complex datasets generated in glycomics studies. researchgate.net Automated sample preparation and data analysis pipelines are enabling researchers to map the glycomes of various cells and tissues, providing insights into disease states where glycosylation is altered. nih.gov

Table 2: Steps in Glycosidic Linkage Analysis
StepPurposeChemical Transformation
PermethylationProtect all free hydroxyl groups. nih.gov-OH → -OCH₃
HydrolysisBreak glycosidic bonds to release individual monosaccharides.Oligosaccharide → Partially methylated monosaccharides
ReductionConvert the aldehyde/ketone group to an alcohol.Aldehyde → Primary alcohol
AcetylationDerivatize the newly exposed hydroxyl groups for GC-MS analysis. nih.gov-OH → -OAc

Exploration of Methylated Galactose Derivatives in Rational Glycomimetics Design

Glycomimetics are molecules designed to mimic the structure and function of natural carbohydrates. They are developed to interfere with carbohydrate-mediated biological processes, often with improved stability or selectivity. Methylation of specific hydroxyl groups on a sugar like galactose is a powerful strategy in rational glycomimetics design.

By replacing a hydroxyl group with a methyl ether, several key properties of the sugar are altered:

Hydrogen Bonding: A methyl ether is a much weaker hydrogen bond acceptor than a hydroxyl group and cannot act as a hydrogen bond donor. This can fundamentally change how the molecule interacts with carbohydrate-binding proteins (lectins), enzymes, or antibodies.

Metabolic Stability: The methyl group can block access by glycosidases, enzymes that cleave glycosidic bonds, thereby increasing the molecule's stability in a biological environment. nih.gov

Hydrophobicity: The addition of a methyl group increases the local hydrophobicity of the molecule, which can influence its binding properties and cell permeability.

A derivative like this compound, or a larger oligosaccharide containing this unit, could be designed as a stable analog of a natural galactose-containing ligand. Such a glycomimetic could act as an antagonist, blocking the binding of a pathogen to a host cell surface glycan, or as an inhibitor of an enzyme involved in glycan processing. nih.gov For instance, modifying the terminal galactose residues of a glycoconjugate could alter its recognition by receptors like the asialoglycoprotein receptor in the liver. nih.gov

Table 3: Properties of Natural vs. Methylated Galactose for Glycomimetics
PropertyNatural Galactose ResidueMethylated Galactose Residue
Hydrogen BondingActs as both H-bond donor and acceptor.Acts as a weak H-bond acceptor only.
Enzymatic StabilitySusceptible to cleavage by glycosidases.Increased resistance to glycosidases. nih.gov
Receptor InteractionSpecific binding based on hydroxyl group orientation.Altered or more selective binding due to modified interactions.

Development of Novel Analytical Probes Utilizing Methylated Sugar Moieties

Understanding the intricate interactions of carbohydrates in biological systems requires sophisticated tools. Methylated galactose derivatives serve as excellent scaffolds for the development of novel analytical probes to visualize, quantify, and characterize these interactions.

The strategy involves attaching a reporter group to the methylated sugar scaffold. The methyl groups serve to block certain positions, directing the attachment of the probe to a specific site and potentially modulating the molecule's biological activity in a predictable way.

Types of Analytical Probes:

NMR-Active Probes: Incorporating NMR-active nuclei, such as ¹⁹F or ⁷⁷Se, into a methylated galactose structure creates a powerful tool for studying protein-carbohydrate interactions. rsc.org These nuclei provide a clear and sensitive signal in NMR spectroscopy, allowing researchers to monitor binding events in detail without interference from the complex background signals of the protein.

Fluorescent Probes: Attaching a fluorophore to a methylated galactose derivative allows for the visualization of glycans in cells and tissues using fluorescence microscopy. These probes can be introduced into cells via metabolic glycoengineering, where the cell's own enzymes incorporate the modified sugar into newly synthesized glycoconjugates. researchgate.net

Affinity Probes: Functionalizing a methylated sugar with an affinity tag, such as biotin, enables the isolation and identification of carbohydrate-binding proteins. The tagged sugar binds to its protein partner, and the entire complex can be pulled out of a cell lysate using streptavidin-coated beads.

These probes provide invaluable information on the location, concentration, and binding partners of specific glycan structures, advancing our understanding of their roles in health and disease.

Table 4: Examples of Analytical Probes Based on Sugar Moieties
Probe TypeReporter GroupApplicationExample Principle
NMR Probe¹⁹F, ⁷⁷SeStudying protein-carbohydrate binding interactions. rsc.orgChanges in the NMR signal of the reporter nucleus upon binding.
Fluorescent ProbeFluorophore (e.g., Alexa Fluor)Imaging glycans in cells and tissues. researchgate.netMetabolic incorporation followed by fluorescence microscopy.
Affinity ProbeBiotinIsolation and identification of binding partners.Pull-down assays using streptavidin beads.

Q & A

Q. How can 2,4,6-Tri-O-methyl-D-galactose be detected and quantified in polysaccharide hydrolysates?

The phenol-sulfuric acid method is a robust colorimetric technique for detecting reducing sugars and their methylated derivatives. For this compound, the compound reacts with phenol and concentrated sulfuric acid to produce an orange-yellow color, measurable via spectrophotometry at 490 nm. Quantification requires calibration with pure standards. To enhance specificity, combine this method with paper partition chromatography or HPLC to separate methylated sugars from complex mixtures .

Q. What is the structural significance of this compound in lipopolysaccharide (LPS) analysis?

This derivative arises during methylation analysis of LPS, where free hydroxyl groups are methylated. Its presence indicates non-reducing terminal D-galactose residues in the native polysaccharide. For example, in Salmonella LPS studies, a decrease in this compound and an increase in 2,3,4,6-tetra-O-methyl-D-galactose suggest branching or linkage variations under mild acid hydrolysis. Use gas chromatography-mass spectrometry (GC-MS) to identify methylated fragments and infer original glycosidic bonds .

Q. Which analytical techniques are essential for validating the purity of synthesized this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming methylation patterns and anomeric configuration. Thin-layer chromatography (TLC) or HPLC coupled with refractive index detection can assess purity. Cross-validate results with high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize incomplete methylation?

Incomplete methylation often results from steric hindrance or solvent polarity issues. Use iterative Hakomori methylation (sodium hydride/dimethyl sulfoxide) with intermediate hydrolysis steps to expose resistant hydroxyl groups. Monitor reaction progress via TLC and adjust reaction time, temperature, or reagent excess (e.g., methyl iodide). Post-synthesis, purify intermediates using silica gel chromatography to isolate fully methylated products .

Q. How should contradictory data on methylated galactose derivatives be resolved in structural studies?

Discrepancies in methylation profiles (e.g., unexpected ratios of this compound vs. di- or tetra-methylated analogs) may arise from incomplete hydrolysis or side reactions. Address this by:

  • Performing controlled acid hydrolysis (e.g., 0.25 M H₂SO₄ at 80°C) and tracking optical rotation changes to monitor degradation .
  • Using statistical tools (e.g., ANOVA) to compare methylation patterns across replicate experiments.
  • Cross-referencing with alternative techniques like enzymatic digestion or Smith degradation .

Q. What role does this compound play in modeling glycosylation pathways?

As a terminal residue analog, this compound helps map galactose metabolism in glycobiology. Incorporate it into in vitro assays with galactosyltransferases to study substrate specificity. Use radiolabeled methyl groups (³H or ¹⁴C) to trace incorporation into synthetic glycoconjugates. Pair with kinetic studies to determine enzyme inhibition or activation effects .

Methodological Guidance

Q. How to design experiments correlating methylation data with polysaccharide topology?

  • Step 1 : Isolate polysaccharides via ethanol precipitation and hydrolyze with trifluoroacetic acid (TFA).
  • Step 2 : Methylate hydrolyzed products using Purdie (CH₃I/Ag₂O) or Hakomori methods.
  • Step 3 : Analyze methylated sugars via GC-MS and compare retention indices with reference libraries.
  • Step 4 : Construct linkage maps using software like CASPER, integrating methylation data with NMR-derived anomeric configurations .

Q. What statistical approaches are recommended for interpreting methylation analysis results?

Apply multivariate analysis (e.g., principal component analysis) to identify patterns in methylated sugar profiles. For small datasets, use non-parametric tests (Mann-Whitney U) to assess significance of methylation ratio differences. Normalize data to internal standards (e.g., myo-inositol) to correct for instrumental variability .

Tables for Key Data

Methylated Sugar Structural Implication Analytical Technique
This compoundTerminal non-reducing galactose residueGC-MS, NMR
2,3,4,6-Tetra-O-methyl-D-galactoseBranched or internal galactose with free C3 hydroxylGC-MS

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